

4-Chloro-6-iodo-7-methoxyquinazoline synthesis protocol

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Compound of Interest

Compound Name:	4-Chloro-6-iodo-7-methoxyquinazoline
Cat. No.:	B2410681

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An In-Depth Technical Guide to the Synthesis of **4-Chloro-6-iodo-7-methoxyquinazoline**

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of **4-chloro-6-iodo-7-methoxyquinazoline**, a key heterocyclic intermediate for drug discovery and development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations in process development, and the rationale for specific experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust and reliable synthetic pathway to this valuable molecular scaffold.

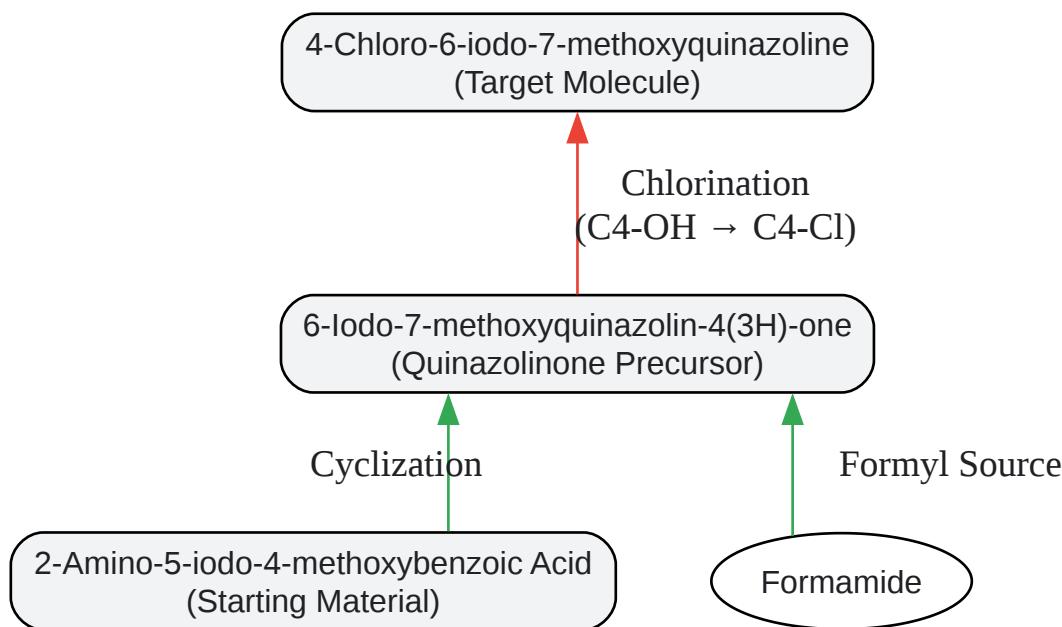
Strategic Importance & Retrosynthetic Analysis

Quinazoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.^{[1][2][3]} Compounds like Gefitinib and Lapatinib, which are potent tyrosine kinase inhibitors, feature a 4-anilinoquinazoline core. The synthesis of analogs for structure-activity relationship (SAR) studies often requires a versatile and reactive intermediate.

The target molecule, **4-chloro-6-iodo-7-methoxyquinazoline**, is strategically designed for this purpose. The chloro group at the C4 position is an excellent leaving group, readily displaced by various nucleophiles (e.g., anilines, amines) to build molecular diversity.^[4] The iodo group at

C6 provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of further complexity. The methoxy group at C7 modulates the electronic properties and can influence ligand-receptor interactions.

Our synthetic strategy is therefore built around the late-stage introduction of the reactive C4-chloro group. A logical retrosynthetic analysis reveals a two-step approach starting from a stable quinazolinone precursor.



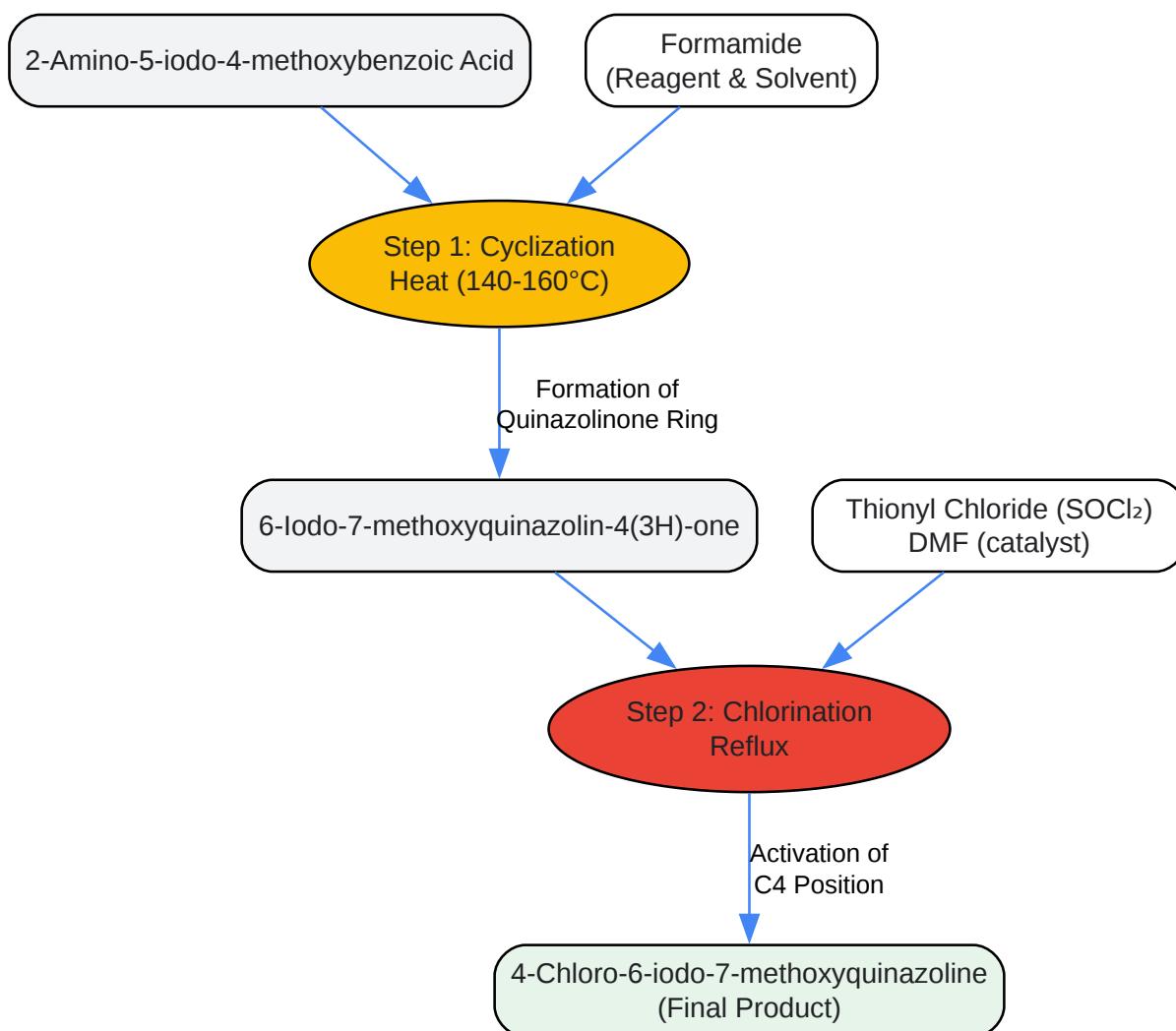
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Figure 1: Retrosynthetic analysis of the target molecule.

This pathway is advantageous as it builds the core heterocyclic system first and then activates it for subsequent diversification reactions in the final step.

Synthesis Pathway & Mechanistic Insights

The forward synthesis involves two primary transformations: the construction of the quinazolinone ring via condensation and cyclization, followed by chlorination to yield the target product.



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Figure 2: Overall synthetic workflow.

Step 1: Synthesis of 6-Iodo-7-methoxyquinazolin-4(3H)-one

The formation of the quinazolinone ring is a well-established method that involves heating an anthranilic acid derivative with formamide.^{[5][6]} In this case, 2-amino-5-ido-4-methoxybenzoic acid serves as the starting material.

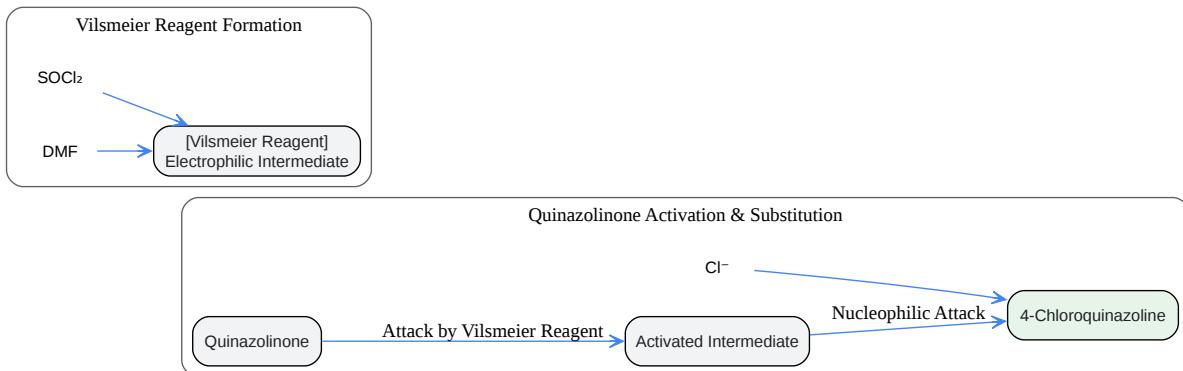
Causality & Mechanistic Choice: Formamide serves a dual role as both the reagent providing the C2 carbon of the quinazoline ring and as a high-boiling solvent. The reaction proceeds via an initial N-formylation of the anthranilic acid, followed by an intramolecular condensation

between the newly formed amide and the carboxylic acid, eliminating two molecules of water to form the stable heterocyclic product. The high temperature is necessary to drive the dehydration and cyclization steps to completion.

Step 2: Chlorination of 6-Iodo-7-methoxyquinazolin-4(3H)-one

The conversion of the quinazolinone to the 4-chloroquinazoline is the critical activation step. This is most effectively achieved by treating the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl_2) or phosphorus oxychloride (POCl_3), often with a catalytic amount of N,N-dimethylformamide (DMF).^{[7][8][9][10]}

Causality & Mechanistic Choice: The quinazolin-4-one exists in tautomeric equilibrium with its 4-hydroxyquinazoline form. The hydroxyl group is a poor leaving group and must be activated. Thionyl chloride reacts with the catalytic DMF to form the Vilsmeier reagent (*in situ*), a highly electrophilic species. This reagent activates the carbonyl oxygen of the quinazolinone, facilitating a nucleophilic attack by a chloride ion to ultimately replace the oxygen functionality with chlorine. Refluxing conditions ensure the reaction proceeds at a sufficient rate. The complete removal of excess thionyl chloride post-reaction is crucial, as it is highly reactive and corrosive.^[9]



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